REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:9](=[O:11])C.[O-]C#N.[Na+].[C:16]1([N:22]2CC(=O)NN2)C=CC=C[CH:17]=1.[Cl-].[Na+]>C(O)(C)(C)C.O.O.C(O)(=O)C>[CH3:17][C:16]1[NH:22][C:9](=[O:11])[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1 |f:2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O.O
|
Name
|
sodium cyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
phenyltriazolidinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1NNC(C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the temperature of the reaction mixture at 0 to 5° C.
|
Type
|
ADDITION
|
Details
|
was added during a five-minute period
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
to rise about 5° to 10° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again cooled to 5° C. as it
|
Type
|
STIRRING
|
Details
|
was stirred during a 30 minute period
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the reaction mixture at about 10° C.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for three hours at about 10° C. until the reaction
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated when the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was about 15° C
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the temperature of the reaction mixture at 20° C.
|
Type
|
ADDITION
|
Details
|
120.5 pounds of aqueous 11.1% (wt/wt) sodium hypochlorite (0.180 lb-mole) was added to the reaction mixture during a three-hour period
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture, was stirred for one hour at 20° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After this time, 67.8 pounds of water was added to the reaction mixture and 73.4 pounds of tert-butanol/water (88/12)
|
Type
|
CUSTOM
|
Details
|
was removed by distillation at an overhead temperature of 80° C
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
a solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was dried at 80° C./ 5mm Hg for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(N1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |